

# Methyl 2-bromooxazole-5-carboxylate chemical structure

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## Compound of Interest

Compound Name: Methyl 2-bromooxazole-5-carboxylate

Cat. No.: B1387843

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## Introduction: A Versatile Heterocyclic Building Block

**Methyl 2-bromooxazole-5-carboxylate** is a bifunctional organic compound featuring an oxazole ring, a synthetically versatile five-membered heterocycle. The oxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and bioactive molecules known for a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This compound is specifically designed for advanced organic synthesis, offering two distinct and orthogonal sites for chemical modification: a reactive bromine atom at the 2-position and a methyl ester at the 5-position.[2]

The primary value of **Methyl 2-bromooxazole-5-carboxylate** lies in its role as a key intermediate for constructing more complex molecular architectures.[2] The carbon-bromine bond is primed for palladium-catalyzed cross-coupling reactions, while the ester functional group allows for a variety of classical transformations.[2] This dual reactivity makes it an essential reagent for chemists aiming to generate libraries of novel compounds for high-throughput screening and to advance structure-activity relationship (SAR) studies in drug development.[2]

## Molecular Structure and Physicochemical Properties

## Structural Elucidation

The structure of **Methyl 2-bromooxazole-5-carboxylate** consists of a central 1,3-oxazole ring. A bromine atom is substituted at the C2 position, which is known to be electron-deficient and thus susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. A methyl carboxylate group is attached at the C5 position, providing a site for modification via hydrolysis, amidation, or reduction.

Caption: Chemical structure of **Methyl 2-bromooxazole-5-carboxylate**.

## Physicochemical Data

The key physical and chemical properties of **Methyl 2-bromooxazole-5-carboxylate** are summarized below. This data is essential for planning reactions, purification, and storage.

Property	Value	Reference(s)
CAS Number	1092351-96-6	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNO <sub>3</sub>	[2]
Molecular Weight	205.99 g/mol	[2]
Appearance	Solid (form may vary)	
Purity	Typically ≥97%	[4]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[4]
SMILES	COC(=O)c1cncc(Br)o1	

## Anticipated Spectroscopic Profile

While a dedicated, peer-reviewed spectroscopic analysis for this specific molecule is not readily available in the provided search results, its profile can be reliably predicted based on the analysis of closely related oxazole and thiazole analogs.[5][6] These predictions are invaluable for reaction monitoring and structural confirmation.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two key signals in the aromatic and aliphatic regions.

- Oxazole Proton (H4): A singlet is expected for the proton at the C4 position of the oxazole ring. Based on analogous structures, its chemical shift would likely appear in the range of  $\delta$  7.0 - 7.5 ppm.[\[6\]](#)
- Methyl Ester Protons ( $-\text{OCH}_3$ ): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. This signal would typically be found in the upfield region, around  $\delta$  3.8 - 4.0 ppm.[\[6\]](#)

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of  $\delta$  158 - 162 ppm.[\[6\]](#)
- Oxazole Ring Carbons (C2, C4, C5): These carbons will have distinct chemical shifts. The C2 carbon, bonded to both bromine and nitrogen, is expected around  $\delta$  158 - 162 ppm. The C5 carbon, attached to the ester, is predicted in the  $\delta$  150 - 155 ppm range. The C4 carbon, bonded to a proton, will be the most upfield of the ring carbons, likely around  $\delta$  100 - 105 ppm.[\[6\]](#)
- Methyl Ester Carbon ( $-\text{OCH}_3$ ): The carbon of the methyl group will appear in the aliphatic region, typically at  $\delta$  55 - 60 ppm.[\[6\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- $\text{C}=\text{O}$  Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1720 - 1740  $\text{cm}^{-1}$ .[\[6\]](#)
- $\text{C}-\text{O}$  Stretch: A strong band for the  $\text{C}-\text{O}$  single bond of the ester is anticipated in the 1200 - 1300  $\text{cm}^{-1}$  region.[\[6\]](#)

- C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the oxazole ring are expected in the fingerprint region, typically between 1500 - 1650  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

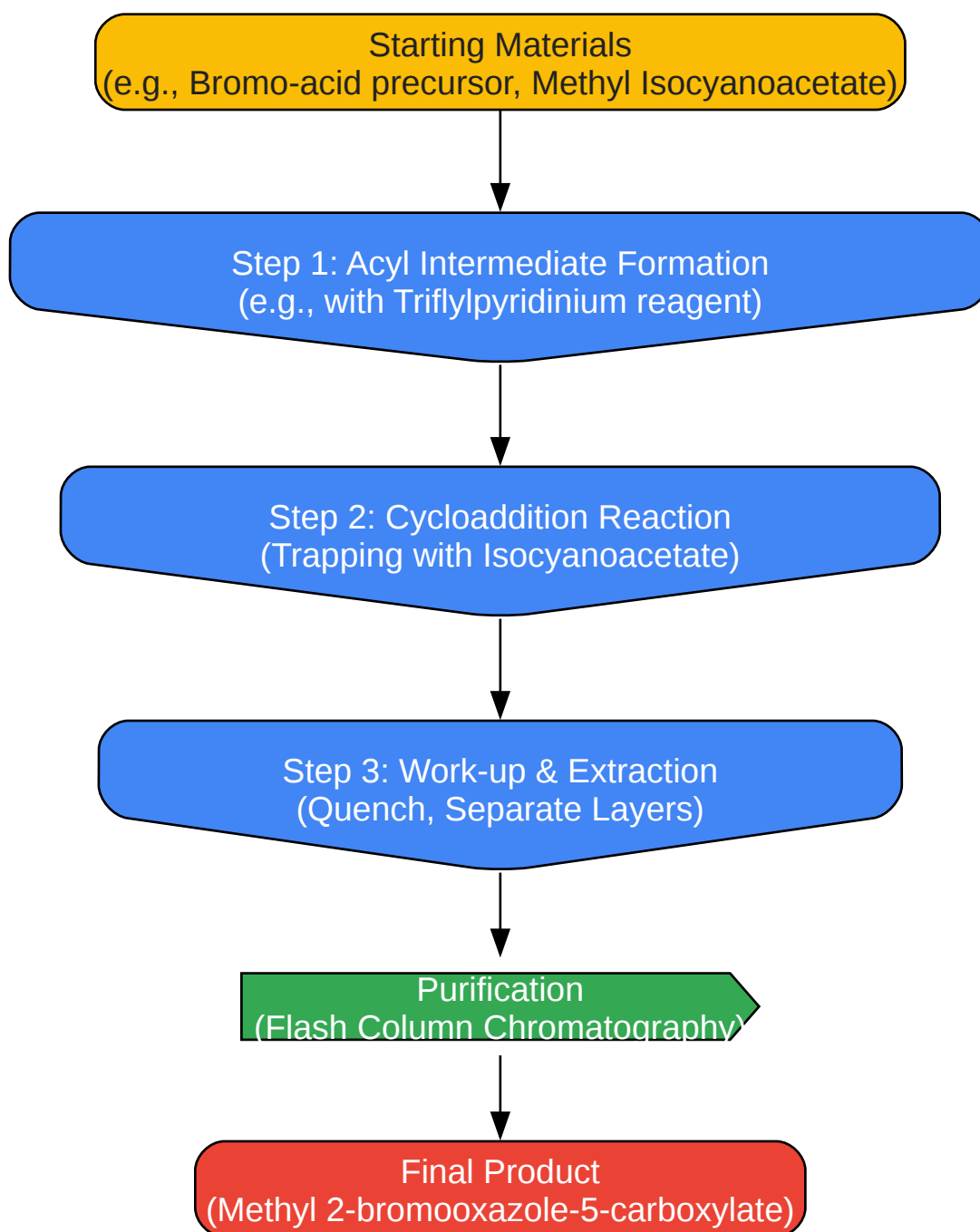
Mass spectrometry will confirm the molecular weight and reveal isotopic patterns characteristic of bromine.

- Molecular Ion Peak  $[M]^+$ : The spectrum should display a pair of peaks for the molecular ion,  $[M]^+$  and  $[M+2]^+$ , with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The expected  $m/z$  values would be around 205 and 207.

## Synthesis and Purification

### Synthetic Strategy

The synthesis of substituted oxazoles can be achieved through various established methodologies. A highly efficient and practical approach involves the [3+2]-cycloaddition reaction between an appropriate precursor and an isocyanide derivative.<sup>[7]</sup> A common and robust strategy for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which proceeds via an in situ generated acylpyridinium salt that is subsequently trapped by an isocyanoacetate.<sup>[8]</sup>



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Caption: General workflow for the synthesis of substituted oxazoles.

## Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on modern oxazole synthesis methods.[8]

- **Reagent Preparation:** To a solution of the corresponding 2-bromo-carboxylic acid precursor (1.0 equiv) in dichloromethane (DCM, 0.1 M), add a stable triflylpyridinium reagent (1.3 equiv) and a suitable base such as triethylamine (1.5 equiv).
- **Reaction Initiation:** Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the acylpyridinium intermediate.
- **Cycloaddition:** Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

#### Causality of Choices:

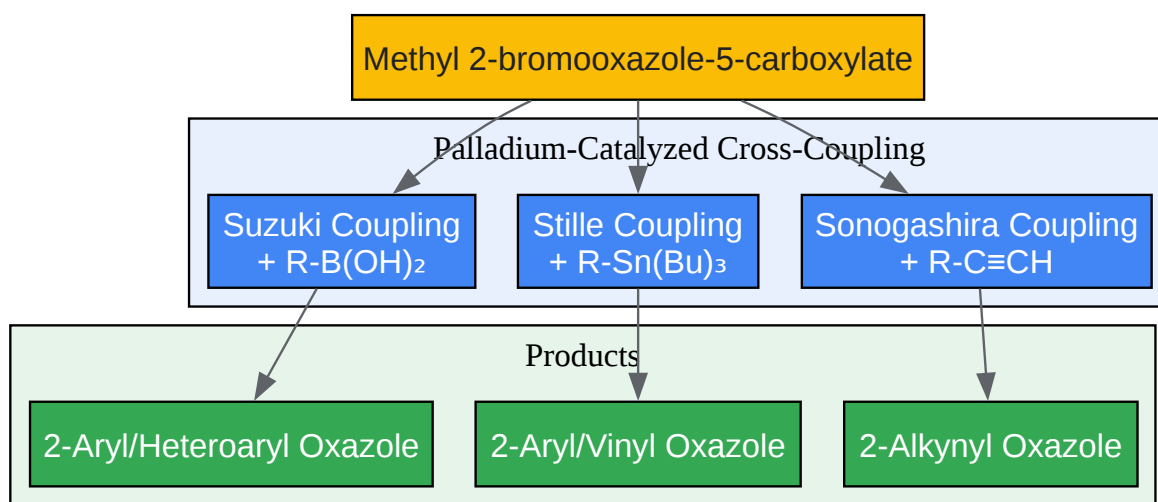
- **Solvent (DCM):** Dichloromethane is an excellent choice due to its inertness and ability to dissolve a wide range of organic reagents without participating in the reaction.
- **Triflylpyridinium Reagent:** This reagent serves as a highly efficient activating agent for the carboxylic acid, enabling the subsequent nucleophilic attack by the isocyanide.<sup>[8]</sup>
- **Base (Triethylamine):** The base is crucial for scavenging the triflic acid generated during the activation step, driving the reaction forward.

## Chemical Reactivity and Synthetic Utility

The bifunctional nature of **Methyl 2-bromooxazole-5-carboxylate** is the cornerstone of its synthetic value.

## Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine bond is an excellent handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes).<sup>[2]</sup><sup>[9]</sup> These reactions are fundamental in modern organic synthesis for forming C-C bonds.<sup>[10]</sup> The general reactivity order for aryl halides in these couplings is  $I > Br > Cl$ , making the bromo-substituent highly effective.<sup>[11]</sup>



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Caption: Key cross-coupling reactions at the C2-position.

## Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the oxazole core.

- **Reaction Setup:** In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **Methyl 2-bromooxazole-5-carboxylate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (2-5 mol%), and a base like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equiv).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

- **Heating:** Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- **Work-up:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the residue via column chromatography to obtain the 2-arylated oxazole product.

## Transformations of the Ester Moiety

The methyl ester at the C5 position offers a secondary site for functionalization.

- **Hydrolysis:** Saponification using a base like LiOH or NaOH in a water/methanol mixture yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
- **Reduction:** The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).

## Applications in Drug Discovery

The oxazole scaffold is frequently utilized by medicinal chemists to develop new therapeutic agents.<sup>[1]</sup> Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains.<sup>[1]</sup> The ability to easily diversify **Methyl 2-bromooxazole-5-carboxylate** at two positions makes it an ideal precursor for generating compound libraries for screening against various biological targets, such as protein kinases.<sup>[1]</sup>

## Safety, Handling, and Storage

Proper handling of **Methyl 2-bromooxazole-5-carboxylate** is critical for laboratory safety. The following information is based on data for structurally similar bromo-heterocyclic compounds.<sup>[12][13][14][15]</sup>



Hazard Category	GHS Information	Precautionary Statements
Acute Toxicity	H302: Harmful if swallowed	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[12\]](#) Avoid contact with skin, eyes, and clothing.[\[13\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[12\]](#) For long-term stability, store under an inert atmosphere at freezer temperatures (-20°C).[\[4\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[12\]](#)

## Conclusion

**Methyl 2-bromooxazole-5-carboxylate** is a high-value, versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactive sites—the C2-bromine for cross-coupling and the C5-ester for functional group interconversion—provide a robust platform for the rapid generation of molecular complexity. The predictable spectroscopic signature and well-established reactivity patterns make it a reliable tool for researchers. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for scientists to fully exploit the synthetic potential of this powerful building block.

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